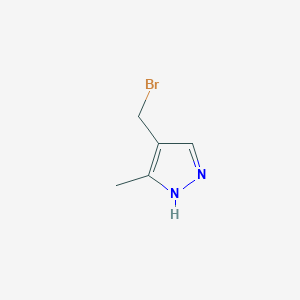

4-(bromomethyl)-3-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIGSCMJCSMDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 3 Methyl 1h Pyrazole and Analogous Bromomethylated Pyrazole Architectures

Direct Bromomethylation Strategies on Pyrazole (B372694) Cores

Direct bromomethylation involves the introduction of a -CH2Br group onto a pre-formed pyrazole ring. This approach can be challenging due to the reactivity of the pyrazole ring itself, which can lead to competing reactions such as ring bromination or N-alkylation. However, specific strategies have been developed to achieve the desired C-functionalization.

Radical Bromination Approaches

Radical bromination is a primary method for the functionalization of alkyl side chains on aromatic and heteroaromatic rings. This approach is particularly suitable for converting a methyl group at the C4 position of a pyrazole into a bromomethyl group. The reaction typically involves a radical initiator and a source of bromine radicals, such as N-bromosuccinimide (NBS).

The synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole via this method would start from 3,4-dimethyl-1H-pyrazole. The reaction proceeds through a free-radical chain mechanism where the benzylic-like methyl group at the C4 position is selectively halogenated over the C3-methyl group due to the stability of the resulting radical intermediate.

Key Reagents and Conditions:

Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent as it provides a low, constant concentration of bromine.

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to start the reaction, often activated by heat or UV light.

Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl4) or cyclohexane (B81311) is typically employed to prevent side reactions. nih.gov

The reaction of 3,5-dimethyl-1H-pyrazole with N-bromosuccinimide has been shown to result in 4-bromopyrazoles, indicating the reactivity of the C4 position. nih.gov While this example shows ring bromination, selective side-chain bromination can be achieved under radical conditions.

| Starting Material | Reagent | Initiator | Product | Yield (%) |

| 3,4-dimethyl-1H-pyrazole | NBS | AIBN | 4-(bromomethyl)-3-methyl-1H-pyrazole | Not specified |

| 3,5-dimethyl-1H-pyrazole | NBS | - | 4-bromo-3,5-dimethyl-1H-pyrazole | 90-99 |

This table is illustrative of the general radical bromination approach.

Electrophilic Bromomethylation Reagents

Electrophilic bromomethylation is less common for pyrazoles. The pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. nih.gov However, typical electrophilic bromomethylating agents might preferentially react at the nitrogen atoms or lead to polymerization. The Vilsmeier-Haack reaction, which can be used to formylate pyrazoles, is an example of an electrophilic substitution that successfully functionalizes the ring. mdpi.comnih.gov A modified approach using an electrophilic source of "CH2Br+" would be required, though this is not a widely documented strategy for pyrazoles.

De Novo Pyrazole Ring Formation Followed by Post-Cyclization Bromomethylation

This strategy involves constructing the pyrazole ring from acyclic precursors and then introducing the bromomethyl group in a subsequent step. This can be advantageous as it avoids issues with regioselectivity on the pre-formed pyrazole core.

Cycloaddition Reactions (e.g., [3+2] Annulation)

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocycles like pyrazoles. nih.govmdpi.com This typically involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (an alkene or alkyne). organic-chemistry.org

A potential synthetic route could involve:

[3+2] Cycloaddition: Reaction of an appropriate alkyne with a diazo compound to form a pyrazole with a suitable precursor group at the C4 position (e.g., an ester or hydroxymethyl group).

Post-Cyclization Functionalization: Conversion of the precursor group into a bromomethyl group. For instance, a 4-(hydroxymethyl) group could be brominated.

Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes is a known method for producing pyrazoles. organic-chemistry.org Similarly, vinylsulfonium salts can react with in-situ generated nitrile imines to yield pyrazole derivatives with high regioselectivity. organic-chemistry.org

Condensation Reactions with Bromomethyl Precursors

The most common method for pyrazole synthesis is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This approach can be adapted to synthesize the target molecule by using a precursor that already contains a bromine atom or a group that can be easily converted to a bromomethyl group.

For example, the condensation of a hydrazine with a β-ketoester that is substituted at the α-position with a bromomethyl group or a protected hydroxymethyl group is a viable pathway. The Knorr pyrazole synthesis, involving the condensation of β-ketoesters with hydrazines, is a classic and versatile method. mdpi.com

| Hydrazine Component | 1,3-Dicarbonyl Component | Product |

| Hydrazine hydrate | Ethyl 2-(bromomethyl)-3-oxobutanoate | Ethyl 4-(bromomethyl)-3-methyl-1H-pyrazole-5-carboxylate |

| Phenylhydrazine | 3-(Bromomethyl)pentane-2,4-dione | 4-(Bromomethyl)-1,5-dimethyl-3-phenyl-1H-pyrazole |

This table illustrates the condensation strategy with brominated precursors.

Functional Group Transformations and Interconversions for Bromomethyl Introduction

This is a highly versatile and common approach where a pyrazole with a different, more accessible functional group at the desired position is first synthesized and then converted into the bromomethyl group.

A key intermediate for this strategy is 4-hydroxymethyl-3-methyl-1H-pyrazole. This alcohol can be synthesized and then converted to the corresponding bromide.

Common Transformations:

From Hydroxymethyl (-CH2OH): The conversion of a primary alcohol to an alkyl bromide is a standard organic transformation. Reagents like phosphorus tribromide (PBr3) or triphenylphosphine/carbon tetrabromide (Appel reaction) are effective.

From Carboxylic Acid (-COOH): A carboxylic acid at the C4 position can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). The resulting alcohol can then be brominated as described above.

From Formyl (-CHO): A formyl group can be reduced to a hydroxymethyl group using a milder reducing agent such as sodium borohydride (B1222165) (NaBH4), followed by bromination.

The synthesis of ethyl 3(5)-(bromomethyl)pyrazole-5(3)-carboxylate demonstrates the feasibility of having a bromomethyl group on a pyrazole ring, which is synthesized and used for further alkylation reactions. nih.gov

| Precursor Compound | Reagent(s) | Product |

| (3-methyl-1H-pyrazol-4-yl)methanol | PBr3 or CBr4/PPh3 | 4-(bromomethyl)-3-methyl-1H-pyrazole |

| 3-methyl-1H-pyrazole-4-carboxylic acid | 1. LiAlH4 2. PBr3 | 4-(bromomethyl)-3-methyl-1H-pyrazole |

| 3-methyl-1H-pyrazole-4-carbaldehyde | 1. NaBH4 2. PBr3 | 4-(bromomethyl)-3-methyl-1H-pyrazole |

This table outlines key functional group interconversion pathways.

Conversion of Hydroxymethyl or Other Alkyl Groups to Bromomethyl

A primary and reliable method for synthesizing bromomethylated pyrazoles involves the conversion of a precursor hydroxymethyl group. This transformation is typically achieved through nucleophilic substitution reactions where the hydroxyl group is first converted into a good leaving group.

One of the most common reagents for this conversion is phosphorus tribromide (PBr₃). byjus.comcommonorganicchemistry.com The reaction mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom, forming an intermediate that is a good leaving group. masterorganicchemistry.com This is followed by an Sₙ2 attack by a bromide ion at the carbon atom. byjus.comyoutube.com This pathway ensures that the method is most effective for primary and secondary alcohols, such as the hydroxymethyl group on the pyrazole ring, but is not suitable for tertiary alcohols. byjus.com A key characteristic of the Sₙ2 mechanism is the inversion of configuration if the reaction occurs at a chiral center. masterorganicchemistry.com

The general transformation can be represented as follows:

Starting Material: 4-(hydroxymethyl)-3-methyl-1H-pyrazole

Reagent: Phosphorus Tribromide (PBr₃)

Mechanism: Sₙ2 substitution

Product: 4-(bromomethyl)-3-methyl-1H-pyrazole

Other reagents, such as thionyl bromide (SOBr₂), can also be employed for this transformation, operating under similar mechanistic principles. commonorganicchemistry.com

| Reagent | Typical Conditions | Mechanism | Applicability |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Inert solvent (e.g., ether, CH₂Cl₂) | Sₙ2 | Primary & Secondary Alcohols |

| Thionyl Bromide (SOBr₂) | Inert solvent, often with a non-nucleophilic base | Sₙ2 | Primary & Secondary Alcohols |

| Appel Reaction (PPh₃, CBr₄) | Inert solvent (e.g., CH₂Cl₂, CH₃CN) | Sₙ2 | Primary & Secondary Alcohols |

Bromine Substitution on Pre-existing Methyl Groups

Direct bromination of a pre-existing methyl group on the pyrazole ring represents an alternative synthetic route. This method typically proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction, often referred to as allylic or benzylic bromination, and its principles can be extended to methyl groups on certain heterocyclic systems. organic-chemistry.orgresearchgate.net

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, usually promoted by UV light or a radical initiator like benzoyl peroxide. researchgate.net The resulting bromine radical abstracts a hydrogen atom from the methyl group attached to the pyrazole ring, forming a stabilized pyrazolyl-methyl radical. This radical then reacts with a bromine source (either NBS or Br₂ generated in situ) to form the desired bromomethylated pyrazole and regenerate a bromine radical, thus propagating the chain reaction. nih.govresearchgate.net

The selectivity of this reaction for the methyl group over ring positions can be influenced by the reaction conditions. Photochemical conditions, in particular, have been shown to be effective for the bromination of methyl groups on pyrazole derivatives. nih.gov

| Reagent | Initiator/Conditions | Mechanism | Key Feature |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light (photochemical) or Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Free Radical Chain Reaction | Selective for side-chain bromination over aromatic ring bromination. |

Palladium-Catalyzed Synthetic Routes to Bromomethylated Pyrazoles

Transition-metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocyclic compounds. rsc.org While direct palladium-catalyzed bromomethylation is not a standard, well-documented procedure, palladium-catalyzed C–H functionalization offers a powerful, albeit indirect, pathway. researchgate.netmdpi.com

These advanced methods focus on the direct activation of C–H bonds, which circumvents the need for pre-functionalized starting materials. nih.gov For pyrazoles, palladium catalysts can direct the functionalization of specific C–H bonds on the ring. rsc.orgresearchgate.net A hypothetical route to a bromomethylated pyrazole could involve a two-step process:

Palladium-Catalyzed C(sp³)–H Activation/Functionalization: A palladium catalyst could potentially activate the C–H bonds of the methyl group on 3,4-dimethyl-1H-pyrazole. This activated intermediate could then be coupled with a suitable partner to introduce a functional group that can be readily converted to a bromine atom.

Conversion to Bromide: The installed functional group (e.g., a hydroxyl group via oxidation) could then be converted to the desired bromide using methods described in section 2.3.1.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are also central to pyrazole chemistry, typically involving pre-halogenated pyrazoles. mit.edunih.gov These methods are more established for creating C-C bonds but highlight the versatility of palladium catalysis in modifying the pyrazole core. nih.gov The development of direct C(sp³)–H functionalization for this specific transformation remains an area of ongoing research. mdpi.com

Phase-Transfer Catalysis in Bromomethylpyrazole Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.net This methodology is particularly effective for the N-alkylation of pyrazoles, which possess an acidic N-H proton. researchgate.netmdpi.com

In a typical PTC setup for pyrazole alkylation, the pyrazole is deprotonated by a strong base (like concentrated NaOH or solid KOH) in the aqueous or solid phase to form a pyrazolate anion. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, then transports the anion into the organic phase. researchgate.netnih.gov In the organic phase, the pyrazolate anion can react with an alkylating agent.

To synthesize a bromomethylated pyrazole via this method, one could envision alkylating the pyrazole nitrogen with a reagent like dibromomethane (B42720) or bromochloromethane. The pyrazolate anion would displace one of the halogen atoms, attaching a halomethyl group to the nitrogen.

This method is advantageous because it often requires milder conditions, avoids the need for expensive anhydrous solvents, and can lead to high yields of N-alkylated products. researchgate.netresearchgate.net The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be influenced by steric factors. mdpi.com

| Component | Example | Function |

|---|---|---|

| Substrate | 3-Methyl-1H-pyrazole | Reactant to be alkylated. |

| Base | NaOH, KOH | Deprotonates the pyrazole N-H. |

| Organic Solvent | Dichloromethane, Toluene | Dissolves the alkylating agent. |

| Aqueous/Solid Phase | Water or solid base | Contains the base and pyrazolate salt. |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports the pyrazolate anion to the organic phase. |

| Alkylating Agent | Dibromomethane (CH₂Br₂) | Provides the bromomethyl group. |

Chemical Reactivity and Mechanistic Pathways of 4 Bromomethyl 3 Methyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C-Br bond in the bromomethyl moiety is polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophilic site. The reactivity is enhanced by the adjacent pyrazole (B372694) ring, which can stabilize the transition state of the substitution reaction. Consequently, 4-(bromomethyl)-3-methyl-1H-pyrazole serves as a valuable alkylating agent for introducing the (3-methyl-1H-pyrazol-4-yl)methyl scaffold onto various molecules.

Oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylates, readily react with 4-(bromomethyl)-3-methyl-1H-pyrazole under basic conditions to form ethers and esters, respectively. The reaction typically proceeds by deprotonating the oxygen nucleophile with a suitable base (e.g., sodium hydride, potassium carbonate) to generate a more potent alkoxide or phenoxide, which then attacks the electrophilic methylene (B1212753) carbon.

This O-alkylation is a standard synthetic transformation for producing pyrazole-containing ethers. sciforum.net The general scheme involves the reaction of a phenol (B47542) or alcohol with the bromomethyl pyrazole in the presence of a base in a polar aprotic solvent like DMF or acetonitrile.

| Nucleophile | Reagents and Conditions | Product |

| Phenol | K₂CO₃, Acetone, Reflux | 4-((Phenoxymethyl)methyl)-3-methyl-1H-pyrazole |

| Ethanol | NaH, THF, 0 °C to RT | 4-(Ethoxymethyl)-3-methyl-1H-pyrazole |

| Acetic Acid | Cs₂CO₃, DMF, RT | (3-Methyl-1H-pyrazol-4-yl)methyl acetate |

Nitrogen nucleophiles, including primary and secondary amines, as well as the nitrogen atoms of heterocyclic rings like pyrazole or indazole, are effectively alkylated by 4-(bromomethyl)-3-methyl-1H-pyrazole. rsc.orgbeilstein-journals.org These N-alkylation reactions are fundamental for synthesizing more complex heterocyclic structures and for creating ligands for coordination chemistry. rsc.org

The reaction often requires a base to deprotonate the N-H bond of the nucleophile, particularly for less basic amines or heterocycles, thereby increasing their nucleophilicity. researchgate.net When an unsymmetrical pyrazole is used as the nucleophile, a mixture of regioisomers (N1 and N2 alkylation) can be formed, with the product distribution influenced by steric and electronic factors. beilstein-journals.orgmdpi.com

| Nucleophile | Reagents and Conditions | Product |

| Aniline | K₂CO₃, DMF, 80 °C | N-((3-Methyl-1H-pyrazol-4-yl)methyl)aniline |

| Piperidine | Et₃N, CH₂Cl₂, RT | 1-((3-Methyl-1H-pyrazol-4-yl)methyl)piperidine |

| 1H-Pyrazole | NaH, DMSO, RT | 1-((3-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole |

Sulfur-based nucleophiles, such as thiols (mercaptans) and thiophenols, are excellent nucleophiles and react efficiently with 4-(bromomethyl)-3-methyl-1H-pyrazole to yield thioethers (sulfides). jmaterenvironsci.com These S-alkylation reactions are typically carried out in the presence of a base to generate the highly nucleophilic thiolate anion. This method is a common and straightforward strategy for forming C-S bonds. jmaterenvironsci.comresearchgate.net The resulting pyrazolyl methyl thioethers are valuable intermediates in medicinal and materials chemistry.

| Nucleophile | Reagents and Conditions | Product |

| Thiophenol | NaOH, Ethanol, RT | 3-Methyl-4-((phenylthio)methyl)-1H-pyrazole |

| Ethanethiol | K₂CO₃, Acetonitrile, Reflux | 4-((Ethylthio)methyl)-3-methyl-1H-pyrazole |

| Sodium thiocyanate | Acetone, Reflux | (3-Methyl-1H-pyrazol-4-yl)methyl thiocyanate |

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, cyanides, and organometallic reagents, can also displace the bromide to form new carbon-carbon bonds. These reactions are crucial for extending the carbon framework of the molecule. For instance, the alkylation of diethyl malonate with 4-(bromomethyl)-3-methyl-1H-pyrazole in the presence of a base like sodium ethoxide would yield a substituted malonic ester, which is a versatile precursor for synthesizing pyrazole-containing carboxylic acids and other derivatives. Similarly, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile | Reagents and Conditions | Product |

| Diethyl malonate | NaOEt, Ethanol, Reflux | Diethyl 2-((3-methyl-1H-pyrazol-4-yl)methyl)malonate |

| Sodium cyanide | DMSO, 90 °C | 2-(3-Methyl-1H-pyrazol-4-yl)acetonitrile |

| Phenylmagnesium bromide | THF, 0 °C (with Cu(I) catalyst) | 3-Methyl-4-(phenethyl)-1H-pyrazole |

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds, typically between an organoboron compound and an organic halide. nih.gov It is important to note that the bromomethyl group, possessing a C(sp³)-Br bond, is generally not a suitable substrate for the standard Suzuki-Miyaura coupling mechanism, which requires an sp²-hybridized carbon-halide bond (e.g., in aryl or vinyl halides). The typical catalytic cycle involving oxidative addition of Pd(0) is inefficient for such alkyl halides, which are more prone to undergo β-hydride elimination or other side reactions.

However, 4-(bromomethyl)-3-methyl-1H-pyrazole can be indirectly involved in synthetic sequences that utilize Suzuki coupling. For instance, the pyrazole ring itself can be functionalized for such a reaction. A plausible, though hypothetical, route would involve the protection of the pyrazole N-H, followed by selective bromination at the C5 position. This would install the necessary C(sp²)-Br bond on the pyrazole ring, making the molecule a viable substrate for a subsequent Suzuki-Miyaura coupling reaction with a boronic acid.

Alternatively, the primary reactivity of 4-(bromomethyl)-3-methyl-1H-pyrazole as an alkylating agent can be used to synthesize ligands for metal catalysts that are themselves used in Suzuki couplings. rsc.org

For context, the typical Suzuki-Miyaura coupling involving a pyrazole core utilizes a bromo-substituted pyrazole, such as 4-bromo-3-methyl-1H-pyrazole, as demonstrated in numerous studies. nih.govrsc.org

| Example of a Typical Pyrazole Suzuki-Miyaura Coupling | ||

| Reactant | Reagents and Conditions | Product |

| 4-Bromo-1H-pyrazole | Phenylboronic acid, Pd catalyst (e.g., XPhos-Pd-G2), K₃PO₄, Dioxane/H₂O, 100 °C | 4-Phenyl-1H-pyrazole |

This table illustrates a standard Suzuki-Miyaura reaction on a related pyrazole scaffold to highlight the typical protocol, as the bromomethyl group of the title compound is not a direct participant. nih.gov

Other Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira)

While classical Heck and Sonogashira reactions typically involve the coupling of aryl or vinyl halides (Csp²-X), the reactivity of the Csp³-Br bond in the 4-(bromomethyl) group allows for its participation in analogous, albeit mechanistically distinct, cross-coupling reactions.

Heck-Type Reactions: The Mizoroki-Heck reaction traditionally couples Csp² halides with alkenes. However, the scope has been expanded to include activated alkyl halides, such as benzyl (B1604629) bromides. wikipedia.orgrsc.org The bromomethyl group in 4-(bromomethyl)-3-methyl-1H-pyrazole is electronically similar to a benzyl bromide, suggesting its potential to undergo Heck-type couplings. Nickel-catalyzed variants have proven particularly effective for the coupling of benzyl chlorides with simple, unactivated olefins, proceeding at room temperature and showing high regioselectivity for the formation of 1,1-disubstituted olefin products. nih.gov This approach avoids the common issue of olefin isomerization often seen in palladium-catalyzed systems at higher temperatures. nih.gov Given these precedents, it is plausible that 4-(bromomethyl)-3-methyl-1H-pyrazole could couple with various alkenes to form 4-allyl-3-methyl-1H-pyrazole derivatives under appropriate nickel or palladium catalysis.

Sonogashira-Type Reactions: The Sonogashira reaction is a cornerstone for forming Csp²-Csp bonds between aryl/vinyl halides and terminal alkynes. gold-chemistry.orgwikipedia.org The direct coupling of a Csp³-Br bond, as in the title compound, is not a standard Sonogashira protocol. However, significant progress has been made in developing Sonogashira-type reactions for Csp³ electrophiles. Recent methodologies have demonstrated the successful palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides, which proceeds rapidly at room temperature and displays remarkable functional group tolerance. rsc.org This indicates that the C-Br bond in the bromomethyl group is sufficiently reactive to undergo oxidative addition to a low-valent palladium center, initiating the catalytic cycle. Such a transformation would provide a direct route to 4-(propargyl)-3-methyl-1H-pyrazole derivatives, which are valuable intermediates for further synthesis.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Heck-Type | Alkene (e.g., Styrene) | NiCl₂(PCy₃)₂ / Zn | 4-(3-phenylallyl)-3-methyl-1H-pyrazole |

| Sonogashira-Type | Terminal Alkyne (e.g., Phenylacetylene) | Pd[P(tBu₃)]₂ / Lithium Acetylide | 3-methyl-4-(3-phenylprop-2-yn-1-yl)-1H-pyrazole |

Metalation Reactions and Their Utility

Metalation of 4-(bromomethyl)-3-methyl-1H-pyrazole can proceed via two primary pathways, depending on the reagent and reaction conditions: deprotonation at the ring nitrogen or halogen-metal exchange at the bromomethyl group.

The most acidic proton in the molecule is the one attached to the nitrogen of the pyrazole ring (pKa ≈ 14). Consequently, treatment with a strong organometallic base, such as n-butyllithium or a Grignard reagent, will result in rapid and quantitative deprotonation to form the corresponding pyrazolate anion. This anion is a potent nucleophile that can be alkylated, acylated, or used in other coupling reactions at the N1 position.

Alternatively, to achieve metalation involving the C-Br bond, the acidic N-H proton must first be protected with a suitable group (e.g., Boc, Trityl, or SEM). With the nitrogen protected, the bromomethyl group can undergo halogen-metal exchange. The formation of a Grignard reagent by reaction with magnesium metal is a classic transformation for benzylic bromides. alfredstate.eduyoutube.comyoutube.com The use of LiCl has been shown to accelerate Br/Mg exchange reactions, allowing them to proceed at lower temperatures and improving tolerance for other functional groups. organic-chemistry.org The resulting Grignard reagent, 1-(N-protected)-3-methyl-1H-pyrazol-4-yl)methylmagnesium bromide, would be a highly useful nucleophile for forming carbon-carbon bonds with a variety of electrophiles, such as aldehydes, ketones, and esters.

Intramolecular Cyclization and Annulation Processes

The bifunctional nature of 4-(bromomethyl)-3-methyl-1H-pyrazole, possessing both a nucleophilic pyrazole ring (once deprotonated) and an electrophilic bromomethyl group, makes it an ideal precursor for intramolecular cyclization and the synthesis of fused pyrazole systems. mdpi.comchim.it

A common strategy involves introducing a nucleophilic side chain, typically at the N1 position, which can then perform an intramolecular Sₙ2 reaction, displacing the bromide to form a new ring. For example, alkylation of the pyrazolate anion with a bifunctional reagent like an epoxypropane followed by base-mediated cyclization of the resulting secondary alcohol would lead to the formation of a pyrazolo-fused oxazine (B8389632) ring system.

Similarly, annulation reactions, which build a new ring onto an existing one, can utilize the bromomethyl group as a key electrophilic partner. The Robinson annulation, for instance, is a powerful method for creating six-membered rings. rsc.org While not a direct application, the principle of using the bromomethyl group to alkylate a pre-formed enolate, followed by an intramolecular aldol (B89426) condensation, could be adapted to construct fused carbocyclic or heterocyclic rings onto the pyrazole core. The synthesis of various pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines often relies on the cyclocondensation of functionalized pyrazole precursors, highlighting the utility of the pyrazole scaffold in building complex heterocyclic architectures. researchgate.netsemanticscholar.org

Rearrangement Reactions and Their Underlying Mechanisms

The pyrazole ring system can participate in several types of rearrangement reactions, often under conditions that generate highly reactive intermediates.

A fundamental aspect of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton rapidly migrates between the two nitrogen atoms. nih.gov For 4-(bromomethyl)-3-methyl-1H-pyrazole, this results in an equilibrium with 4-(bromomethyl)-5-methyl-1H-pyrazole, although the 3-methyl isomer is generally considered the more stable tautomer.

Under certain nucleophilic conditions, pyrazoles can undergo an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net The mechanism involves the initial addition of the nucleophile to a carbon atom of the pyrazole ring, leading to the opening of the ring to form an acyclic intermediate. Subsequent rotation and ring closure, with the expulsion of a leaving group, can lead to a rearranged heterocyclic product. researchgate.netrrbdavc.org

More complex rearrangements can occur via highly reactive intermediates. For example, the thermolysis of an azido-nitro-pyrazole derivative in acetic acid was observed to generate a pyrazole nitrene, which underwent an unusual ring-opening and recyclization cascade, resulting in the formal acetoxylation of the adjacent methyl group. mdpi.compreprints.org This demonstrates that even the seemingly stable pyrazole ring can be induced to rearrange under specific energetic conditions.

Oxidative and Reductive Transformations Specific to the Bromomethyl Group

The bromomethyl group is readily transformed via both oxidation and reduction, providing access to key functionalized pyrazole derivatives.

Oxidative Transformations: The oxidation of the bromomethyl group to an aldehyde represents a valuable transformation, yielding 3-methyl-1H-pyrazole-4-carbaldehyde. The Kornblum oxidation is a well-established method for this conversion, involving the reaction of the benzylic-type bromide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a mild base like sodium bicarbonate or triethylamine. wikipedia.orgsynarchive.com The mechanism proceeds through an initial Sₙ2 displacement of bromide by the DMSO oxygen, forming an alkoxysulfonium salt, which then undergoes base-mediated elimination to afford the aldehyde. wikipedia.orgbch.ro This method is generally high-yielding and avoids the use of heavy metal oxidants. mdpi.com Further oxidation of the resulting aldehyde to the corresponding carboxylic acid, 3-methyl-1H-pyrazole-4-carboxylic acid, can be readily achieved using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent (CrO₃/H₂SO₄).

Reductive Transformations: The bromomethyl group can be easily reduced to a methyl group through hydrodehalogenation. This process effectively converts 4-(bromomethyl)-3-methyl-1H-pyrazole into 3,4-dimethyl-1H-pyrazole. A common and efficient method is catalytic hydrogenation, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netacs.org This reaction is typically clean and high-yielding. Alternative methods for the hydrogenolysis of the C-Br bond include catalytic transfer hydrogenation, using a hydrogen donor like 2-propanol or formic acid, researchgate.net or reduction with metals in acid. libretexts.org Chemical reducing agents can also be employed; for instance, a rhodium-based catalyst system has been shown to be effective for the homogeneous hydrogenolysis of benzyl halides. rsc.org

| Transformation | Reagent(s) | Product |

| Oxidation | DMSO, NaHCO₃ | 3-methyl-1H-pyrazole-4-carbaldehyde |

| Reduction | H₂, Pd/C | 3,4-dimethyl-1H-pyrazole |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Bromomethyl 3 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(bromomethyl)-3-methyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy would provide the initial and most direct insight into the hydrogen framework of 4-(bromomethyl)-3-methyl-1H-pyrazole. The spectrum is expected to display distinct signals corresponding to the different types of protons present in the molecule: the N-H proton of the pyrazole (B372694) ring, the C-H proton of the pyrazole ring, the protons of the bromomethyl group, and the protons of the methyl group.

The chemical shift (δ) of each signal is indicative of the electronic environment of the protons. The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The C5-H proton on the pyrazole ring would likely resonate as a singlet in the aromatic region, estimated to be around 7.5 ppm. The CH₂ protons of the bromomethyl group are expected to appear as a sharp singlet around 4.5 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom. Finally, the CH₃ protons of the methyl group would be observed as a singlet at a more upfield position, likely around 2.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 4-(bromomethyl)-3-methyl-1H-pyrazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | br s | 1H | N-H |

| ~7.5 | s | 1H | C5-H |

| ~4.5 | s | 2H | -CH₂Br |

| ~2.2 | s | 3H | -CH₃ |

br s = broad singlet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy would identify all unique carbon environments within the molecule. For 4-(bromomethyl)-3-methyl-1H-pyrazole, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms of the pyrazole ring and the carbon atoms of the bromomethyl and methyl substituents.

The C3 and C4 carbons of the pyrazole ring, being attached to the methyl and bromomethyl groups respectively, would have chemical shifts influenced by these substituents. The C5 carbon would also have a characteristic chemical shift in the aromatic region. The carbon of the bromomethyl group (-CH₂Br) would be significantly deshielded by the bromine atom, leading to a resonance at a lower field (higher ppm value) compared to a typical sp³ hybridized carbon. Conversely, the methyl carbon (-CH₃) would appear at a higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Spectral Data for 4-(bromomethyl)-3-methyl-1H-pyrazole

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | C3-pyrazole |

| ~128 | C5-pyrazole |

| ~110 | C4-pyrazole |

| ~25 | -CH₂Br |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring. For 4-(bromomethyl)-3-methyl-1H-pyrazole, two distinct ¹⁵N signals would be expected, corresponding to the N1 (pyrrole-like) and N2 (pyridine-like) atoms of the pyrazole ring. The chemical shifts of these nitrogen atoms are sensitive to tautomerism and substitution patterns on the ring, making ¹⁵N NMR a powerful tool for probing the electronic structure of the heterocyclic core.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal scalar couplings between protons, although for this specific molecule with mostly singlet signals, its utility would be in confirming the absence of proton-proton couplings between the distinct functional groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the C5-H proton to the C5 carbon, the -CH₂Br protons to the bromomethyl carbon, and the -CH₃ protons to the methyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(bromomethyl)-3-methyl-1H-pyrazole would exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic methyl and bromomethyl groups would appear in the 2850-3100 cm⁻¹ region.

The C=C and C=N stretching vibrations within the pyrazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl and bromomethyl groups would likely be observed in the 1350-1450 cm⁻¹ range. A key diagnostic peak would be the C-Br stretching vibration, which is typically found in the fingerprint region, around 600-700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-(bromomethyl)-3-methyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3300 (broad) | N-H Stretch | Pyrazole N-H |

| 2850-3100 | C-H Stretch | Aromatic & Aliphatic C-H |

| 1400-1600 | C=C / C=N Stretch | Pyrazole Ring |

| 1350-1450 | C-H Bend | -CH₃, -CH₂Br |

Raman Spectroscopy

For a compound like 4-(bromomethyl)-3-methyl-1H-pyrazole, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to its distinct structural components: the pyrazole ring, the methyl group, and the bromomethyl group. While a specific, experimentally verified Raman spectrum for this exact compound is not publicly documented, the expected vibrational modes can be predicted based on known data for similar structures.

Key expected vibrational bands would include:

Pyrazole Ring Vibrations: Stretching and bending modes of the C=C, C-N, and N-N bonds within the heterocyclic ring. These typically appear in the 1300-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching from the pyrazole ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the methyl and bromomethyl groups (typically 2850-3000 cm⁻¹).

Methyl Group Vibrations: Symmetric and asymmetric bending modes of the C-CH₃ group, usually found in the 1375-1450 cm⁻¹ range.

Bromomethyl Group Vibrations: The C-Br stretching frequency is a key indicator, typically appearing at lower wavenumbers, generally in the 500-650 cm⁻¹ region. Vibrations of the CH₂ group (scissoring, wagging, twisting) would also be present.

The following table provides a hypothetical representation of significant Raman shifts that could be anticipated for 4-(bromomethyl)-3-methyl-1H-pyrazole.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100 | Pyrazole Ring C-H Stretch |

| ~2950 | Methyl/Bromomethyl C-H Stretch |

| ~1550 | Pyrazole Ring C=N Stretch |

| ~1450 | Methyl C-H Bend |

| ~1250 | Pyrazole Ring Breathing Mode |

| ~600 | C-Br Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. The molecular formula of 4-(bromomethyl)-3-methyl-1H-pyrazole is C₅H₇BrN₂, giving it a monoisotopic mass of approximately 173.98 g/mol .

Upon ionization in a mass spectrometer, the compound forms a molecular ion (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

Plausible Fragmentation Pathways:

Loss of Bromine Radical: The C-Br bond is relatively weak, and its cleavage would result in the loss of a bromine radical (·Br), leading to a prominent fragment ion [M-Br]⁺.

Loss of Bromomethyl Radical: The bond between the pyrazole ring and the bromomethyl group could cleave, resulting in the loss of a ·CH₂Br radical.

Ring Fragmentation: Pyrazole rings are known to fragment via the loss of stable neutral molecules like hydrogen cyanide (HCN), which would lead to fragment ions such as [M-HCN]⁺ or [M-Br-HCN]⁺. researchgate.net

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Ion | Notes |

|---|---|---|---|

| 174 | 176 | [C₅H₇BrN₂]⁺ | Molecular Ion (M⁺) |

| 95 | 95 | [C₅H₆N₂]⁺ | Loss of ·Br radical |

| 81 | 81 | [C₄H₅N₂]⁺ | Loss of ·CH₂Br radical |

| 68 | 68 | [C₄H₄N]⁺ | Loss of ·Br and HCN |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. The technique requires a high-quality single crystal of the compound, which is irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

A single-crystal structure for 4-(bromomethyl)-3-methyl-1H-pyrazole has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, studies on related halogenated pyrazoles, such as 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole, reveal common structural motifs. mdpi.comnih.gov These compounds often form hydrogen-bonded aggregates in the solid state, such as dimers or trimers, through interactions between the N-H group of one molecule and the pyridine-like N2 atom of another. nih.gov An SCXRD analysis of 4-(bromomethyl)-3-methyl-1H-pyrazole would provide precise structural parameters and reveal its packing arrangement in the crystal lattice.

The table below shows representative crystallographic data for a related compound, 4-bromo-1H-pyrazole, to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.075(3) |

| b (Å) | 11.011(2) |

| c (Å) | 6.101(1) |

| Volume (ų) | 945.3(3) |

| Z (Molecules per unit cell) | 8 |

Crystalline Sponge Method (CSM) for Non-Crystalline Samples

When a compound cannot be grown into a suitable single crystal for SCXRD, the Crystalline Sponge Method (CSM) offers a revolutionary alternative. This technique uses a pre-formed, porous metal-organic framework (MOF) with a well-defined crystal structure to act as a "crystalline sponge". ucl.ac.uk The non-crystalline target compound (guest) is introduced to the sponge, where it is absorbed into the pores and becomes ordered, allowing its structure to be determined by X-ray diffraction along with the host framework. nih.govucl.ac.uk

While not applied to 4-(bromomethyl)-3-methyl-1H-pyrazole itself, a landmark study utilized a variant of this method on its close isomer, 4-bromo-3-methyl-1H-pyrazole. ucl.ac.ukresearchgate.net In that research, a MOF known as MOF-520 was used as the crystalline sponge. The pyrazole derivative was encapsulated and formed a covalent bond with the aluminum metal centers of the framework in a process known as coordinative alignment. This covalent interaction securely held the guest molecule in a fixed orientation, preventing disorder and enabling its precise structural characterization via synchrotron X-ray radiation. ucl.ac.uk This powerful application demonstrates that even if 4-(bromomethyl)-3-methyl-1H-pyrazole were a liquid or an amorphous solid, the Crystalline Sponge Method provides a viable pathway to its definitive structural elucidation.

Computational and Theoretical Investigations of 4 Bromomethyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. For 4-(bromomethyl)-3-methyl-1H-pyrazole, these calculations elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of pyrazole (B372694) derivatives. nih.govmdpi.com For 4-(bromomethyl)-3-methyl-1H-pyrazole, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry and determine its electronic properties. nih.govmdpi.comekb.eg

These studies reveal critical information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The electronic properties derived from DFT, such as the total energy and dipole moment, offer insights into the molecule's stability and polarity.

Table 1: Calculated Geometric Parameters for 4-(bromomethyl)-3-methyl-1H-pyrazole using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.34 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.36 |

| C3-C(methyl) | 1.50 |

| C4-C(bromomethyl) | 1.52 |

| C-Br | 1.95 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 108.0 |

| C4-C5-N1 | 107.0 |

| C5-N1-N2 | 112.0 |

| Dihedral Angles (°) | |

| N1-N2-C3-C4 | 0.0 |

| C3-C4-C(bromomethyl)-Br | 65.0 |

| Note: These are representative theoretical values. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

For 4-(bromomethyl)-3-methyl-1H-pyrazole, the HOMO is typically localized over the pyrazole ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the bromomethyl group, suggesting its role as the electrophilic center, particularly the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for 4-(bromomethyl)-3-methyl-1H-pyrazole

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

| Note: These values are theoretical and can vary with the computational method. |

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. ekb.egmodern-journals.com These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ) indicates the tendency of electrons to escape from the system. It is calculated as (E_HOMO + E_LUMO) / 2.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

These parameters are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. scirp.org

Table 3: Predicted Reactivity Descriptors for 4-(bromomethyl)-3-methyl-1H-pyrazole

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.95 |

| Chemical Potential (μ) | -3.90 |

| Electrophilicity Index (ω) | 2.58 |

| Note: These are theoretical values derived from HOMO and LUMO energies. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bromomethyl group allows for different spatial arrangements, or conformations, of 4-(bromomethyl)-3-methyl-1H-pyrazole. Conformational analysis involves mapping the potential energy surface (PES) by systematically changing specific dihedral angles and calculating the energy at each point. uni-muenchen.deq-chem.com

For this molecule, a key conformational feature is the rotation around the C4-C(bromomethyl) bond. A relaxed PES scan, where the dihedral angle C3-C4-C-Br is varied and the rest of the molecule's geometry is optimized at each step, can identify the most stable conformers (energy minima) and the transition states between them (energy maxima). q-chem.com This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. For 4-(bromomethyl)-3-methyl-1H-pyrazole, a primary reaction of interest is nucleophilic substitution at the bromomethyl group, a classic S(_N)2 reaction. mdpi.comresearchgate.netsciforum.net

Theoretical modeling of an S(_N)2 reaction, for instance with a simple nucleophile like a hydroxide (B78521) ion, involves locating the transition state structure and calculating the activation energy barrier. mdpi.comsciforum.net By mapping the reaction pathway from reactants to products, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes, as well as the energetic favorability of the reaction.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. researchgate.netrsc.orgnrel.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.netchemrxiv.org These predicted spectra can be compared with experimental data to aid in the assignment of signals.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. jocpr.comnih.govmdpi.com These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of different bonds. nanoient.org

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-(bromomethyl)-3-methyl-1H-pyrazole

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C3 | 145.0 | H (N-H) | 12.5 |

| C4 | 115.0 | H5 | 7.5 |

| C5 | 130.0 | H (methyl) | 2.3 |

| C (methyl) | 12.0 | H (bromomethyl) | 4.5 |

| C (bromomethyl) | 25.0 | ||

| Note: These are theoretical values relative to a standard (e.g., TMS) and may differ from experimental values. |

Table 5: Predicted Key IR Vibrational Frequencies (cm⁻¹) for 4-(bromomethyl)-3-methyl-1H-pyrazole

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | 3150 |

| C-H stretch (ring) | 3100 |

| C-H stretch (methyl) | 2950 |

| C=C/C=N stretch (ring) | 1550-1450 |

| C-Br stretch | 650 |

| Note: These are unscaled theoretical frequencies. |

Applications of 4 Bromomethyl 3 Methyl 1h Pyrazole in Specialized Organic Synthesis and Material Science

Scaffold Derivatization for Novel Chemical Entities

The derivatization of existing molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of a chemical space to optimize biological activity. 4-(bromomethyl)-3-methyl-1H-pyrazole serves as an excellent reagent for this purpose, primarily due to the reactivity of the bromomethyl group, which acts as an electrophilic handle for attaching the pyrazole (B372694) moiety to other complex molecules.

A prominent strategy for creating new bioactive compounds is molecular hybridization, where distinct pharmacologically active fragments are combined into a single hybrid molecule. Research has demonstrated the use of 4-bromo-3-methyl-1H-pyrazole in the synthesis of novel indole-pyrazole hybrids. In these syntheses, the pyrazole derivative reacts with 3-(dimethylaminomethyl)indole (gramine), where the dimethylamine group acts as an effective leaving group, allowing the nucleophilic pyrazole to attach to the indole scaffold. This reaction yields 4-bromo-3(5)-methyl-((1H-pyrazol-1-yl)methyl)-1H-indole tautomers, showcasing a practical application of the pyrazole as a scaffold for creating new chemical entities with potential biological activities. The ability to readily conjugate the pyrazole core with other privileged structures like indoles opens avenues for developing compounds with enhanced or entirely new therapeutic profiles.

| Starting Material | Reagent | Product Class | Application |

| 3-(dimethylaminomethyl)indole | 4-bromo-3-methyl-1H-pyrazole | Indole-Pyrazole Hybrids | Creation of novel bioactive compounds |

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structure of 4-(bromomethyl)-3-methyl-1H-pyrazole makes it a valuable precursor for the synthesis of more complex, often fused, heterocyclic systems. The bromomethyl group is a key functional handle that can participate in cyclization reactions. While its primary use is in alkylation, it can react with molecules containing two nucleophilic sites (binucleophiles) to form new rings.

For instance, in a general synthetic approach, 4-(bromomethyl)-3-methyl-1H-pyrazole can be reacted with a binucleophile such as an aminotriazole or an aminopyridine. The reaction would typically proceed in two steps: an initial nucleophilic substitution where one of the nitrogen atoms of the binucleophile displaces the bromide, followed by an intramolecular cyclization where the second nucleophilic group attacks a suitable position on the pyrazole ring or a functional group attached to it, leading to the formation of a fused bicyclic or bridged system. This strategy is a powerful method for constructing novel polycyclic heteroaromatic compounds, which are of significant interest in pharmaceutical and materials science research. The versatility of the bromomethyl group allows for the construction of a variety of ring sizes and types, depending on the chosen binucleophile.

Development of Advanced Materials with Specific Electronic or Optical Properties

The unique electronic properties and coordination capabilities of the pyrazole ring have led to its use in the field of material science, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials composed of metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis.

Research has shown that 4-bromo-3-methyl-1H-pyrazole can be incorporated as a ligand into the structure of MOFs. Specifically, its structure has been identified coordinated to the metal center of MOF-520, an aluminum-based framework. In this arrangement, the pyrazole acts as an azolate ligand, covalently bonding to the aluminum center in a bridging mode. The incorporation of functionalized pyrazoles like this one can precisely tune the properties of the MOF, such as its pore size, surface chemistry, and electronic characteristics. The presence of the methyl and bromo groups on the pyrazole backbone can influence the framework's stability and its affinity for specific guest molecules, which is critical for applications like selective gas capture or catalysis. The ability to use such functionalized linkers is a key strategy in the rational design of advanced materials with tailored properties.

| Material Class | Ligand | Metal Center | Potential Application |

| Metal-Organic Framework (MOF-520) | 4-bromo-3-methyl-1H-pyrazole | Aluminum (Al) | Gas separation, Catalysis |

Utility as an Intermediate for Complex Agrochemical Synthesis

The pyrazole heterocycle is a "privileged scaffold" in the agrochemical industry, forming the core of numerous highly effective fungicides, herbicides, and insecticides. Many commercial pesticides are based on pyrazole carboxamide structures, which require a carboxylic acid group on the pyrazole ring for their synthesis.

4-(bromomethyl)-3-methyl-1H-pyrazole is a valuable intermediate for accessing these important agrochemical precursors. The bromomethyl group (-CH₂Br) can be readily converted to a carboxylic acid group (-COOH) through standard organic oxidation reactions. This two-step transformation—synthesis of the bromomethyl pyrazole followed by its oxidation—provides a reliable route to pyrazole-4-carboxylic acids, which are key building blocks for a wide range of commercial agrochemicals. The ability to introduce the carboxylic acid functionality in this manner underscores the compound's utility as a versatile intermediate in the multi-step synthesis of complex and high-value agrochemical products.

Design and Synthesis of Chemosensors and Probes

The development of chemosensors for the detection of specific ions or molecules is a significant area of analytical chemistry. Pyrazole derivatives are frequently used in the design of such sensors due to the ability of the nitrogen atoms in the pyrazole ring to act as effective coordination sites for metal ions.

A common design for a fluorescent or colorimetric sensor involves three components: a signaling unit (a fluorophore or chromophore), a linker, and a recognition unit (the binding site). 4-(bromomethyl)-3-methyl-1H-pyrazole is an ideal building block for this application, where the pyrazole ring serves as the recognition unit and the bromomethyl group functions as a highly versatile linker. The high reactivity of the C-Br bond allows for the straightforward covalent attachment of the pyrazole scaffold to a wide variety of signaling molecules, such as rhodamine, coumarin, or fluorescein derivatives, which often contain nucleophilic groups like hydroxyl (-OH) or amino (-NH₂) groups. By attaching the pyrazole unit to a fluorophore, a sensor can be created that exhibits a change in its optical properties (e.g., fluorescence quenching or enhancement) upon binding to a target analyte, such as a metal ion (e.g., Al³⁺, Fe³⁺). This modular approach allows for the rational design of highly sensitive and selective probes for environmental and biological monitoring.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(bromomethyl)-3-methyl-1H-pyrazole?

The synthesis typically involves multi-step procedures, including diazotization, coupling, and cyclization reactions. Key factors include:

- Temperature : Reactions often require reflux conditions (50–100°C) to achieve high yields .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) are preferred for stabilizing intermediates, while glacial acetic acid is used for cyclization steps .

- Reagent stoichiometry : Excess brominating agents (e.g., NBS or PBr₃) ensure complete bromination at the methyl position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/DMF mixtures) improves purity .

Q. How can researchers validate the structural integrity of 4-(bromomethyl)-3-methyl-1H-pyrazole?

Characterization relies on complementary analytical techniques:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the pyrazole ring protons (δ 6.5–7.5 ppm) and bromomethyl group (δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z ≈ 189–191 for [M+H]<sup>+</sup>) and bromine isotope patterns .

- X-ray crystallography : Resolves bond lengths (C–Br ≈ 1.93 Å) and dihedral angles between substituents for stereochemical confirmation .

Q. What are common byproducts or impurities in its synthesis, and how can they be mitigated?

- Debromination : Partial loss of the bromomethyl group may occur under prolonged heating; strict temperature control (<80°C) minimizes this .

- Oxidation : Formation of carboxylic acid derivatives from methyl groups is prevented using inert atmospheres (N₂/Ar) .

- Column chromatography thresholds : Use TLC monitoring (Rf ≈ 0.3–0.5 in hexane/EtOAc 3:1) to isolate the target compound from unreacted precursors .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions?

The bromomethyl group serves as an electrophilic site for:

- Nucleophilic substitution : Reacts with amines or thiols to form C–N or C–S bonds (e.g., in Suzuki-Miyaura couplings) .

- Transition-metal catalysis : Pd-mediated couplings (e.g., Heck or Buchwald-Hartwig) enable aryl/heteroaryl functionalization, with yields dependent on ligand choice (XPhos > SPhos) .

- Steric effects : The 3-methyl group adjacent to bromine can hinder reactivity in bulky catalytic systems, requiring optimized ligand steric profiles .

Q. What strategies address contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from:

- Tautomerism : Equilibrium between 1H- and 2H-pyrazole forms alters binding affinity. Use NMR titration (DMSO-d₆) or computational modeling (DFT) to assess tautomeric ratios .

- Crystallographic polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) affects solubility and bioavailability. Powder XRD and dissolution studies clarify these variations .

- Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (5.5 vs. 7.4) can skew IC₅₀ values. Standardize protocols using WHO guidelines .

Q. How can computational methods guide the design of 4-(bromomethyl)-3-methyl-1H-pyrazole derivatives?

- Docking studies : Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2 or DNA gyrase, prioritizing substituents with high binding scores .

- QSAR modeling : Correlate Hammett σ values of substituents (e.g., electron-withdrawing Br vs. methyl) with bioactivity to optimize lead compounds .

- DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in electrophilic aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.